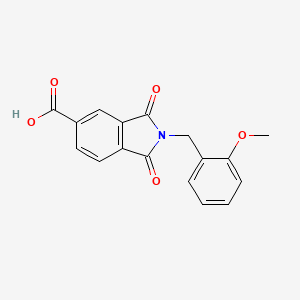

2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is a phthalimide-derived compound featuring a 1,3-dioxoisoindoline core substituted at position 2 with a 2-methoxybenzyl group and at position 5 with a carboxylic acid moiety. This structure combines aromatic, electron-donating (methoxy), and hydrophilic (carboxylic acid) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

2-[(2-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-23-14-5-3-2-4-11(14)9-18-15(19)12-7-6-10(17(21)22)8-13(12)16(18)20/h2-8H,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEHCXIJKYATTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the dioxoisoindoline core, followed by the introduction of the methoxybenzyl group and the carboxylic acid functionality. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance, can be employed to facilitate the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: The methoxybenzyl group can participate in substitution reactions, where other functional groups replace the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

- Electronic Effects: Methoxy (electron-donating) and fluorine (electron-withdrawing) substituents modulate electronic density, influencing reactivity and binding interactions. For example, fluorinated derivatives (e.g., 4-fluorophenyl) may enhance metabolic stability in drug design .

- Biological Activity: Analogs such as 2-(isonicotinamido)-1,3-dioxoisoindoline-5-carboxylic acid () and benzimidazole conjugates () exhibit kinase inhibitory or antiproliferative effects, suggesting the core structure’s versatility in medicinal applications .

Biological Activity

2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound notable for its complex structure and potential biological activities. This compound features a methoxybenzyl group and a dioxoisoindoline core, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 315.31 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The mechanism involves binding to active sites, potentially inhibiting or modulating enzymatic activities. Research indicates that the dioxoisoindoline structure may enhance the compound's affinity for certain biological targets, leading to significant pharmacological effects.

Anticancer Activity

Several studies have reported the anticancer properties of compounds similar to this compound. For instance, derivatives of isoindoline have shown effectiveness in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Case Study : A study demonstrated that isoindoline derivatives can inhibit the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways .

Antimicrobial Effects

The compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial properties against various strains, including Gram-positive bacteria.

- Research Findings : In vitro tests indicated that derivatives with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Neuroprotective Potential

Recent research has explored the neuroprotective effects of isoindoline derivatives in models of neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit beta-secretase activity and amyloid-beta aggregation, which are critical in Alzheimer's pathology.

- Study Insight : A study focused on phthalimide derivatives highlighted their potential to target cholinesterases and beta-secretase, suggesting a multi-target approach for Alzheimer's treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | Structure | Anticancer, Antimicrobial |

| 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid | Structure | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.